![molecular formula C20H21N3O3 B2619810 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide CAS No. 891114-53-7](/img/structure/B2619810.png)
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide
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Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a member of the oxadiazole family and has been studied extensively for its unique properties and potential benefits.
Scientific Research Applications
- N-(2,4-Dimethylphenyl)formamide (a metabolite of the compound) serves as a solvent, reaction medium, and reagent in organic synthesis . Researchers utilize it to create complex molecules, functionalize substrates, and explore novel chemical transformations. Additionally, it plays a crucial role in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET).
- Amitraz, the parent compound of our subject, undergoes metabolic conversion to N-(2,4-dimethylphenyl)formamide and 2,4-dimethylaniline. These metabolites have been identified as potent neurotoxicants . Researchers investigate their effects on neuronal cells, aiming to understand their mechanisms of action and potential implications for human health.
Organic Synthesis and Polymer Chemistry
Neurotoxicity Studies
properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)25-16-8-6-15(7-9-16)18(24)21-20-23-22-19(26-20)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSFJOCEZDHTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide |
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